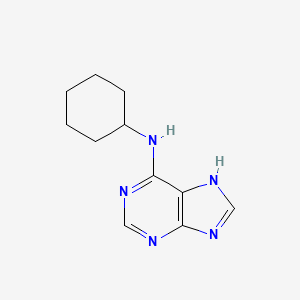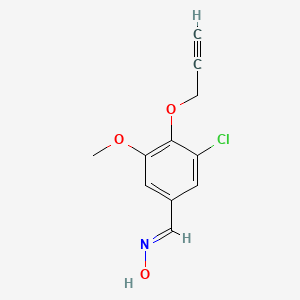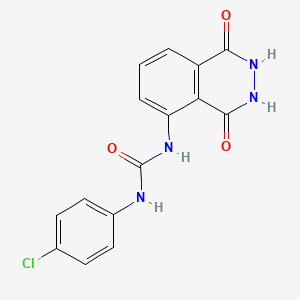
N-(4-chlorophenyl)-N'-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-N'-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)urea is a useful research compound. Its molecular formula is C15H11ClN4O3 and its molecular weight is 330.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0519679 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Transformations
This compound and its derivatives have been extensively studied for their chemical synthesis capabilities and participation in molecular transformations. For instance, the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides are notable reactions where derivatives similar to N-(4-chlorophenyl)-N'-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)urea undergo significant chemical transformations to yield N,N′-diaryl ureas and other products (Fahmy et al., 1977).
Corrosion Inhibition
Derivatives of the compound have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. These studies have shown that certain derivatives can effectively protect metal surfaces from corrosion, demonstrating a mixed mode of inhibition and forming a protective layer on the metal surface (Mistry et al., 2011).
Insecticidal Activity
Research has identified compounds with a structure similar to this compound as a new class of insecticides. These compounds exhibit a novel mode of action, primarily affecting the insect cuticle deposition process, which results in a failure to moult or pupate, ultimately leading to the insect's death (Mulder & Gijswijt, 1973).
Environmental Analysis
The compound and its derivatives, like triclocarban, are also of interest in environmental science, particularly in studying their occurrence and impact in aquatic environments. Triclocarban, for example, has been detected in river water and wastewater, emphasizing the need for sensitive and selective analytical methods for their detection and quantification (Halden & Paull, 2004).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-8-4-6-9(7-5-8)17-15(23)18-11-3-1-2-10-12(11)14(22)20-19-13(10)21/h1-7H,(H,19,21)(H,20,22)(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDMCBOXDNAOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)NNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)
![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)
![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)
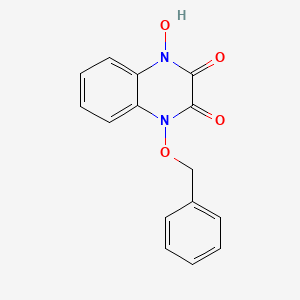
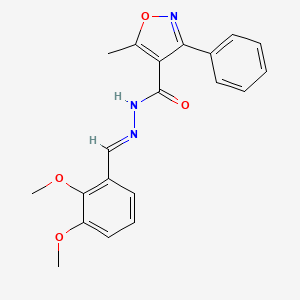
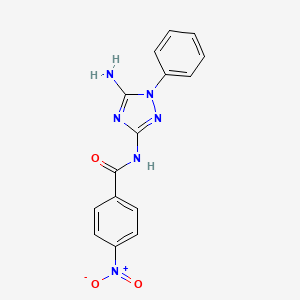
![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)
